molecular formula C20H26ClNO2 B2525335 2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide CAS No. 400085-11-2

2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide

Cat. No.: B2525335
CAS No.: 400085-11-2
M. Wt: 347.88
InChI Key: OGOUTJBZNBTLDZ-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide is a synthetic compound with a molecular formula of C20H26ClNO2 It is characterized by the presence of an adamantane core, a chlorophenyl group, and a hydroxyethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of adamantane with 4-chlorobenzyl chloride, followed by the introduction of the hydroxyethyl acetamide group through a series of reactions including amide formation and hydroxylation. The reaction conditions often require the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve a cost-effective and efficient production process suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to modify the adamantane core or the chlorophenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The adamantane core is known to interact with various receptors and enzymes, potentially modulating their activity. The chlorophenyl group may contribute to the compound’s binding affinity and specificity, while the hydroxyethyl acetamide moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-bromophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide
  • 2-[2-(4-fluorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide
  • 2-[2-(4-methylphenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide

Uniqueness

2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide is unique due to the presence of the chlorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structural features make it a valuable candidate for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO2/c21-18-3-1-15(2-4-18)20(12-19(24)22-5-6-23)16-8-13-7-14(10-16)11-17(20)9-13/h1-4,13-14,16-17,23H,5-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOUTJBZNBTLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CC(=O)NCCO)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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